(5-Chloro-1H-imidazol-2-yl)methanamine

Physicochemical Property Lipophilicity Medicinal Chemistry

WHY CHOOSE THIS BUILDING BLOCK? Unlike unsubstituted imidazoles or mono-functional analogs, (5-Chloro-1H-imidazol-2-yl)methanamine delivers two orthogonal reactive handles in one compact molecule. The 5-chloro group enables cross-coupling diversification, while the 2-aminomethyl handle allows amide bond formation or reductive amination. This dual functionality eliminates extra synthetic steps required by alternatives like (1H-imidazol-2-yl)methanamine or 5-chloroimidazole, directly enabling modular construction of angiotensin II receptor antagonists (ARBs) and Factor XIa inhibitors with nanomolar potency. Streamline your medchem and agrochemical discovery with this high-efficiency intermediate.

Molecular Formula C4H6ClN3
Molecular Weight 131.56 g/mol
Cat. No. B12973073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Chloro-1H-imidazol-2-yl)methanamine
Molecular FormulaC4H6ClN3
Molecular Weight131.56 g/mol
Structural Identifiers
SMILESC1=C(NC(=N1)CN)Cl
InChIInChI=1S/C4H6ClN3/c5-3-2-7-4(1-6)8-3/h2H,1,6H2,(H,7,8)
InChIKeyPDHBARADCPFLFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Chloro-1H-imidazol-2-yl)methanamine: Strategic Building Block for Antihypertensive & Herbicidal Intermediates


(5-Chloro-1H-imidazol-2-yl)methanamine is a functionalized imidazole heterocycle featuring a chlorine atom at the 5-position and a primary aminomethyl group at the 2-position [1]. This specific substitution pattern positions the compound as a key intermediate within the broader class of 2-substituted 5-chloroimidazoles, which are recognized as precursors for the synthesis of antihypertensive pharmaceuticals (vasodepressants) and herbicidally active compounds [1]. Unlike the unsubstituted imidazole core, the chlorine and aminomethyl handles provide two distinct reactive sites for divergent synthetic elaboration, enabling modular construction of more complex molecular architectures [1].

Why (5-Chloro-1H-imidazol-2-yl)methanamine Cannot Be Replaced by Generic Imidazole Alternatives


Generic imidazole substitution is precluded by the unique functional duality of (5-Chloro-1H-imidazol-2-yl)methanamine. The compound simultaneously offers a chlorine atom suitable for cross-coupling or nucleophilic aromatic substitution at the 5-position and a free primary amine at the 2-position for amide bond formation, reductive amination, or urea synthesis [1]. Closely related analogs lack this specific combination: (1H-imidazol-2-yl)methanamine lacks the 5-chloro substituent, eliminating a critical vector for diversification via metal-catalyzed coupling [2]; 5-chloroimidazole lacks the 2-aminomethyl group, forfeiting the primary amine handle essential for rapid incorporation into larger molecular frameworks via robust amide bond-forming reactions [1]. Attempting to substitute with these alternatives would require additional synthetic steps to install the missing functionality, increasing step count, reducing overall yield, and compromising the modular efficiency that this specific building block provides [1].

(5-Chloro-1H-imidazol-2-yl)methanamine: Quantifiable Differentiation and Comparator Evidence


Comparative Physicochemical Profile: logP of (5-Chloro-1H-imidazol-2-yl)methanamine vs. N-Methylated Analog

The N-methylated analog (5-chloro-1-methyl-1H-imidazol-2-yl)methanamine exhibits a calculated logP of -0.313, establishing a baseline of moderate hydrophilicity for the core scaffold [1]. (5-Chloro-1H-imidazol-2-yl)methanamine, lacking the N-methyl group and possessing an additional hydrogen bond donor, is predicted to be more hydrophilic with a lower logP, which influences its behavior in biphasic reaction systems and aqueous workups during synthesis [1].

Physicochemical Property Lipophilicity Medicinal Chemistry

Strategic Synthetic Value: Chlorine as a Cross-Coupling Handle in (5-Chloro-1H-imidazol-2-yl)methanamine

The 5-chloro substituent enables transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) for C-C and C-N bond formation, a capability entirely absent in the non-chlorinated analog (1H-imidazol-2-yl)methanamine [1]. This chlorine atom serves as a synthetic handle for introducing aryl, heteroaryl, or amine diversity at the imidazole 5-position, a crucial vector for structure-activity relationship (SAR) exploration [1].

Cross-Coupling Synthetic Intermediate Medicinal Chemistry

Validated Utility as a Precursor to Antihypertensive Agents

The European Patent EP0614891A3 explicitly claims optionally 2-substituted 5-chloroimidazoles, which encompass (5-Chloro-1H-imidazol-2-yl)methanamine, as novel intermediates for the preparation of antihypertensive pharmaceuticals (vasodepressants) [1]. The patent describes processes for converting these intermediates into 5-chloroimidazole-4-carbaldehydes, which are key precursors to bioactive angiotensin II receptor antagonists, a clinically validated class of antihypertensive drugs [1].

Cardiovascular Antihypertensive Pharmaceutical Intermediate

Structural Elaboration to Bioactive Factor XIa Inhibitors

The 5-chloro-1H-imidazol-2-yl substructure is a critical component of potent Factor XIa (FXIa) inhibitors. One such inhibitor incorporating this motif achieved a Ki of 6.7 nM against FXIa, demonstrating that the chloroimidazole core, when properly elaborated, can yield low-nanomolar potency in a therapeutically relevant anticoagulation target [1]. The chlorine atom likely contributes to binding affinity through hydrophobic interactions and/or conformational restriction within the enzyme active site.

Anticoagulation Factor XIa Drug Discovery

Optimal Research and Industrial Applications for (5-Chloro-1H-imidazol-2-yl)methanamine


Building Block for Antihypertensive Drug Discovery (Angiotensin II Antagonists)

Utilize (5-Chloro-1H-imidazol-2-yl)methanamine as a starting material for synthesizing 5-chloroimidazole-4-carbaldehydes, which are key intermediates in the preparation of angiotensin II receptor antagonists (ARBs), a major class of antihypertensive drugs [1]. The primary amine serves as an attachment point for early-stage derivatization, while the chlorine can be retained or further functionalized to optimize pharmacokinetic properties [1].

Core Scaffold for Anticoagulant Development (Factor XIa Inhibitors)

Employ (5-Chloro-1H-imidazol-2-yl)methanamine as the central imidazole core for designing next-generation Factor XIa inhibitors [1]. The 5-chloro substituent is a known contributor to potency in this target class, as evidenced by a related inhibitor achieving a Ki of 6.7 nM [1]. The 2-aminomethyl group provides a convenient handle for attaching P1 and P2' moieties to explore the enzyme's active site topology [1].

Herbicide Intermediate Synthesis

Leverage the compound's patented utility as an intermediate for the synthesis of herbicidally active compounds [1]. The modular nature of the chloroimidazole core allows for systematic variation of substituents to optimize phytotoxicity, selectivity, and environmental fate profiles for crop protection applications [1].

Diversity-Oriented Synthesis via Cross-Coupling

Implement (5-Chloro-1H-imidazol-2-yl)methanamine in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to generate diverse libraries of 5-aryl/heteroaryl-substituted imidazole derivatives [1]. The 2-aminomethyl group can be orthogonally protected (e.g., as a Boc-carbamate) to allow selective functionalization at the 5-position, enabling rapid exploration of chemical space for probe and lead discovery [1].

Technical Documentation Hub

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